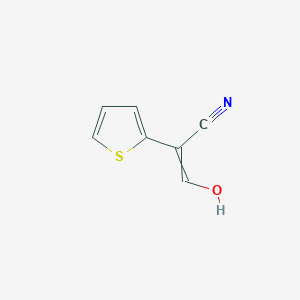

3-Oxo-2-(thiophen-2-yl)propanenitrile

Description

Properties

IUPAC Name |

3-hydroxy-2-thiophen-2-ylprop-2-enenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NOS/c8-4-6(5-9)7-2-1-3-10-7/h1-3,5,9H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQMRUXPSESSECC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=CO)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301257386 | |

| Record name | α-(Hydroxymethylene)-2-thiopheneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301257386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76172-81-1 | |

| Record name | α-(Hydroxymethylene)-2-thiopheneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76172-81-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-(Hydroxymethylene)-2-thiopheneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301257386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Substrate Scope

The LiHMDS-mediated approach involves deprotonation of secondary amides followed by nucleophilic acyl substitution with acetonitrile. This method, adapted from the synthesis of β-ketonitriles, leverages the strong base LiHMDS to generate a reactive enolate intermediate. For 3-oxo-2-(thiophen-2-yl)propanenitrile, the reaction proceeds via a two-step sequence:

-

Deprotonation : N-Tosyl-protected thiophene-2-carboxamide reacts with LiHMDS in toluene under argon, forming a stabilized enolate.

-

Nitrile Incorporation : Acetonitrile acts as both solvent and nucleophile, displacing the tosyl group to yield the β-ketonitrile product.

Optimized Procedure

-

Reagents : N-Phenyl-N-tosylthiophene-2-carboxamide (1.0 equiv), LiHMDS (3.0 equiv), anhydrous toluene, acetonitrile (2.0 equiv).

-

Conditions : Argon atmosphere, 25°C, 15-hour reaction time.

-

Workup : Quench with saturated NH₄Cl, extract with ethyl acetate, dry over MgSO₄, and purify via silica gel chromatography (ethyl acetate/hexane, 10%).

Analytical Data

-

¹H NMR (500 MHz, CDCl₃): δ 7.94–7.90 (m, 2H, thiophene), 7.69–7.64 (m, 1H), 4.09 (s, 2H, CH₂CN).

-

¹³C NMR : δ 187.12 (C=O), 134.74 (thiophene C), 113.80 (CN), 29.41 (CH₂).

Knoevenagel Condensation with Heterogeneous Catalysis

Catalytic System and Substrate Compatibility

The Knoevenagel reaction between thiophene-2-carbaldehyde and malononitrile, catalyzed by strongly basic anion exchange resins (e.g., Amberlite FPA60), offers a solvent-free, scalable route. The resin’s hydroxide ions deprotonate malononitrile, enabling nucleophilic attack on the aldehyde.

Continuous-Flow Protocol

Comparative Advantages

Continuous-Flow Synthesis with Thermal Optimization

Reactor Design and Kinetic Control

For thermally labile substrates, a tubular reactor with precise temperature control (100–120°C) ensures efficient condensation while minimizing decomposition. This method is ideal for industrial-scale production.

Operational Parameters

Comparative Analysis of Methods

Mechanistic Insights and Side Reactions

Chemical Reactions Analysis

Nucleophilic Additions

The carbonyl group participates in Knoevenagel condensations and related reactions:

-

Reaction with malononitrile derivatives under basic conditions yields α,β-unsaturated nitriles, critical for constructing polyfunctionalized aromatics .

-

Cyanoacetylation with active methylene compounds (e.g., ethyl cyanoacetate) forms conjugated systems used in dye and polymer synthesis .

Key Conditions :

| Reagent | Solvent | Catalyst | Product Application |

|---|---|---|---|

| Malononitrile | Ethanol | Piperidine | Heterocyclic precursors |

| Ethyl cyanoacetate | Toluene | NaH | Polyfunctionalized nitriles |

Reduction Reactions

The nitrile and ketone groups undergo selective reduction:

-

Biocatalytic reduction using Rhodotorula glutinis selectively reduces the ketone to a chiral alcohol, forming (S)-N-methyl-3-hydroxy-3-(2-thienyl)propionamide, a key intermediate in duloxetine synthesis.

-

Full reduction with LiAlH₄ converts the nitrile to a primary amine, enabling access to thiophene-functionalized amines .

Stereoselectivity Example :

| Reducing Agent | Selectivity | Product Configuration | Yield |

|---|---|---|---|

| Rhodotorula glutinis | >99% ee | (S)-enantiomer | 85% |

Cyclocondensation Reactions

The compound serves as a building block for nitrogen-containing heterocycles:

-

Spirooxindole synthesis : Reacts with indole-2,3-diones and pyrazol-5-amines in acetic acid/water to form spirooxindoles with antitumor activity .

-

Pyrimidine derivatives : Reaction with thiourea under reflux conditions yields 2-thioxo-1,2-dihydropyrimidine-5-carbonitriles .

Representative Pathway :

-

Condensation with 1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine.

Substitution Reactions

The nitrile group undergoes nucleophilic displacement:

-

Amination : Treatment with hydrazine hydrate forms pyrazole derivatives, as demonstrated in the synthesis of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine .

-

Thiocyanation : Reacts with TsCN (p-toluenesulfonyl cyanide) in water to form α-cyanato sulfoxonium ylides .

Reaction Table :

| Reaction Type | Reagent | Conditions | Product |

|---|---|---|---|

| Amination | Hydrazine | Reflux, EtOH | Pyrazolamine derivatives |

| Thiocyanation | TsCN | H₂O, 60°C | Sulfoxonium ylides |

Multi-Component Reactions (MCRs)

The compound facilitates one-pot syntheses of complex scaffolds:

-

Three-component reactions with indole-2,3-diones and amines yield spirooxindoles under mild conditions (HOAc/H₂O, 120°C) .

-

Cycloadditions with enaminones and thiourea form fused thieno[2,3-b]thiophene systems .

Optimized MCR Protocol :

-

Substrates : Equimolar this compound, indole-2,3-dione, pyrazol-5-amine.

-

Conditions : HOAc/H₂O (1:1), 120°C, 8–11 h.

Oxidation and Functionalization

Scientific Research Applications

Medicinal Chemistry

Antidepressant Precursor

One of the notable applications of 3-oxo-2-(thiophen-2-yl)propanenitrile is as a precursor in the synthesis of the antidepressant drug duloxetine. Research indicates that its reduction product serves as an essential intermediate in the drug's synthesis, showcasing its importance in pharmaceutical development .

Anti-Cancer Agents

The compound has also been investigated for its potential anti-cancer properties. A study demonstrated the synthesis of novel spirooxindoles using this compound, which exhibited promising anti-proliferative activity against triple-negative breast cancer (TNBC) cell lines (MDA-MB-231). The synthesized compounds showed significant inhibition of cell proliferation and induced apoptosis, marking a potential therapeutic avenue for TNBC treatment .

Organic Synthesis

Synthesis of Spiro Compounds

The compound is utilized in one-pot three-component reactions to synthesize spiro compounds, which are known for their diverse biological activities. The reaction involving this compound yielded new spirooxindoles that were evaluated for their anti-cancer efficacy, further emphasizing its utility in organic synthesis .

Biotransformation Studies

In biocatalysis, this compound has been subjected to enzymatic reduction processes. Studies have shown that immobilized biocatalysts can achieve high conversion rates (up to 95%) when used with this compound, highlighting its role in green chemistry and sustainable synthetic methodologies .

Data Table: Summary of Applications

Case Studies

Case Study 1: Antidepressant Synthesis

In a detailed study, researchers utilized this compound to synthesize duloxetine's precursor through a biocatalytic process. The results indicated a remarkable conversion efficiency and highlighted the compound's significance in pharmaceutical applications .

Case Study 2: Anti-Cancer Activity

A series of spirooxindoles derived from this compound were tested against MDA-MB-231 cells. The study found that these compounds not only inhibited cell growth but also triggered apoptotic pathways, demonstrating their potential as anti-cancer agents .

Mechanism of Action

The mechanism of action of 3-Oxo-2-(thiophen-2-yl)propanenitrile involves its interaction with specific molecular targets. The hydroxymethylene group can form hydrogen bonds with biological molecules, influencing their activity. The nitrile group can participate in nucleophilic addition reactions, modifying the structure and function of target molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1 highlights structural variations among analogous propanenitrile derivatives:

| Compound Name | Substituents | Molecular Formula | Key Functional Groups |

|---|---|---|---|

| 3-Oxo-3-(thiophen-2-yl)propanenitrile | Thiophen-2-yl at C2 | C₇H₅NOS | Nitrile, ketone, thiophene |

| 3-Oxo-3-phenylpropanenitrile | Phenyl at C3 | C₉H₇NO | Nitrile, ketone, phenyl |

| 3-Oxo-2-(3,4,5-trimethoxyphenyl)propanenitrile | 3,4,5-Trimethoxyphenyl at C2 | C₁₃H₁₃NO₄ | Nitrile, ketone, methoxy |

| 3-Oxo-3-(1H-pyrrol-2-yl)propanenitrile | Pyrrol-2-yl at C3 | C₇H₆N₂O | Nitrile, ketone, pyrrole |

Physical Properties

Table 2 compares select properties:

Key Research Findings

Synthetic Versatility: The nitrile-ketone backbone facilitates diverse cyclization pathways. For example, 3-oxo-3-(thiophen-2-yl)propanenitrile forms dihydrofurans (), while phenyl analogs yield pyridazinones ().

Electronic Effects : Thiophene’s electron-rich nature stabilizes transition states in cycloaddition reactions, improving yields compared to phenyl-substituted analogs .

Biological Activity : Trimethoxyphenyl-substituted derivatives show potent antiproliferative activity (IC₅₀ < 10 µM) in MCF-7 breast cancer cells ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.